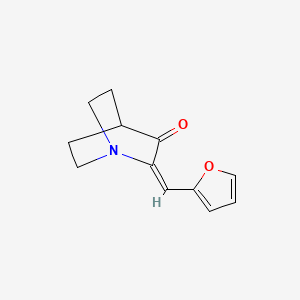

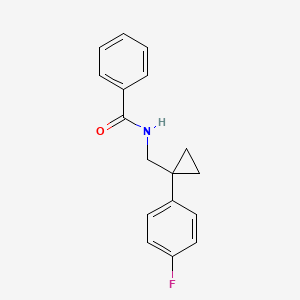

![molecular formula C13H15N5O2S B2719825 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-27-7](/img/structure/B2719825.png)

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

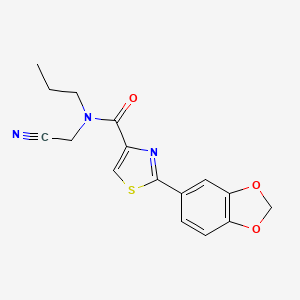

The compound “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves multistep synthetic routes . An efficient strategy for constructing 3H-1,2,4-triazol-3-ones involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Molecular Structure Analysis

The molecular structure of triazole compounds, including “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, a study presents an efficient strategy for constructing 3H-1,2,4-triazol-3-ones via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Aplicaciones Científicas De Investigación

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Researchers have investigated compounds similar to our target molecule against various cancer cell lines. For instance, 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibited cytotoxic activity against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxicity at concentrations lower than 12 μM against the Hela cell line .

Aromatase Inhibition

Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives within the active site of aromatase, an enzyme involved in estrogen biosynthesis. By targeting aromatase, these compounds may play a role in hormone-related conditions, including breast cancer. Investigating the binding interactions and selectivity of our compound in the aromatase pocket provides valuable insights for drug design .

Multicomponent Reactions

The synthesis of 1,2,4-triazole derivatives often involves multicomponent reactions. Researchers have developed efficient methods to access these scaffolds, allowing for the rapid construction of diverse structures. For example, a two-step procedure involving intermediates led to the formation of 1,2,4-triazole derivatives with good yields .

Regioselective N1-Substituted 3-Amino-1,2,4-Triazoles

Another synthetic strategy focuses on regioselective N1-substituted 3-amino-1,2,4-triazoles. This approach provides access to various derivatives with structural diversity, which can be further explored for biological activities .

Copper-Promoted Oxidative N–N Coupling

Efficient routes to 3H-1,2,4-triazol-3-ones have been developed via copper-promoted oxidative N–N coupling. This transformation involves nucleophilic attack of amidines on isocyanates, leading to the formation of valuable heterocyclic compounds .

Mecanismo De Acción

Target of Action

The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This ability to interact with different target receptors makes it a precise pharmacophore with a bioactive profile .

Mode of Action

It is known that the compound can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It is known that the effectiveness of similar compounds can be influenced by various factors .

Safety and Hazards

Direcciones Futuras

The future directions for research on triazole compounds include the discovery and development of more effective and potent anticancer agents . This involves the design and synthesis of novel 1,2,4-triazole derivatives, evaluation of their cytotoxic activities, and understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Propiedades

IUPAC Name |

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-20-10-4-2-9(3-5-10)17-6-7-18-12(17)15-16-13(18)21-8-11(14)19/h2-5H,6-8H2,1H3,(H2,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRDWSVPNKKNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)